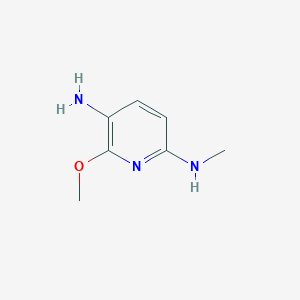

6-Methoxy-5-amino-2-methylaminopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-6-4-3-5(8)7(10-6)11-2/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVMVUMPCFMVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655797 | |

| Record name | 6-Methoxy-N~2~-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471254-59-8 | |

| Record name | 6-Methoxy-N~2~-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-5-amino-2-methylaminopyridine CAS 471254-59-8

An In-Depth Technical Guide to 6-Methoxy-5-amino-2-methylaminopyridine (CAS 471254-59-8)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS 471254-59-8), a substituted diaminopyridine derivative. Given the prevalence of the aminopyridine and aminopyrimidine scaffolds in modern medicinal chemistry, particularly as privileged structures for kinase inhibitors, this molecule represents a significant building block for drug discovery and materials science.[1][2][3] This document synthesizes available data on its physicochemical properties, proposes a logical synthetic pathway with mechanistic rationale, explores its chemical reactivity, and discusses its potential applications. Furthermore, it consolidates critical safety and handling information based on data from closely related analogues to provide a robust resource for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical Properties

This compound, also known as 6-Methoxy-N2-methylpyridine-2,5-diamine, is a heteroaromatic compound featuring a pyridine core substituted with three key functional groups: a primary amine at the C5 position, a secondary methylamine at the C2 position, and a methoxy group at the C6 position.[4] These groups dictate its chemical behavior and potential as a versatile synthetic intermediate.

| Property | Value | Source |

| CAS Number | 471254-59-8 | [4][5] |

| Molecular Formula | C₇H₁₁N₃O | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| IUPAC Name | 6-Methoxy-N²-methylpyridine-2,5-diamine | [4] |

| Common Synonyms | 3-Amino-6-methoxy-2-methylaminopyridine | [6][7] |

| SMILES | CNc1ccc(c(n1)OC)N | [4] |

| MDL Number | MFCD06738314 | [4] |

Part 2: Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Proposed Synthetic Workflow

Causality Statement: The proposed synthesis begins with a commercially available, differentially substituted dichloropyridine. The sequence of nucleophilic aromatic substitutions (SNAr) is critical. The first substitution with methoxide is followed by amination. This order is chosen because the methoxy group is a stronger activating group for the subsequent amination than the chloro group would be for methoxylation. Nitration is performed on the elaborated pyridine core, leveraging the directing effects of the existing substituents, followed by a standard reduction to yield the final product.

-

Step 1: Selective Methoxylation

-

Reaction: 2,5-Dichloro-6-methoxypyridine is reacted with an excess of methylamine in a polar aprotic solvent.

-

Rationale: The chlorine at the 2-position is more activated towards nucleophilic substitution than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. Methylamine is a potent nucleophile that will selectively displace the C2-chloro group.

-

Procedure:

-

To a solution of 2,5-dichloro-6-methoxypyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add a 40% aqueous solution of methylamine (3.0 eq).

-

Seal the reaction vessel and heat to 80-100 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-6-methoxy-N-methylpyridin-2-amine.

-

-

-

Step 2: Nitration of the Pyridine Ring

-

Reaction: The intermediate is subjected to electrophilic nitration.

-

Rationale: The electron-donating methoxy and methylamino groups activate the pyridine ring for electrophilic substitution and direct the incoming nitro group to the C3 position. A mixture of sulfuric and nitric acid is the standard reagent for this transformation.

-

Procedure:

-

Cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5-chloro-6-methoxy-N-methylpyridin-2-amine (1.0 eq) while maintaining the temperature below 10 °C.

-

Add fuming nitric acid (1.1 eq) dropwise.

-

Allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield crude 5-chloro-6-methoxy-N-methyl-3-nitropyridin-2-amine.

-

-

-

Step 3: Catalytic Reduction of the Nitro Group

-

Reaction: The nitro group is reduced to a primary amine, and the C5-chloro group is hydrogenolyzed.

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing aromatic nitro groups to amines. Under these conditions, the aryl chloride bond will also be cleaved via hydrogenolysis.

-

Procedure:

-

Dissolve the crude nitro-chloro intermediate (1.0 eq) in ethanol or methanol.

-

Add 10% Palladium on carbon (10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature for 6-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

-

Visualization of Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Part 3: Chemical Reactivity and Derivatization Potential

The unique arrangement of functional groups on the pyridine core endows this compound with a rich and versatile chemical reactivity, making it an ideal scaffold for building molecular libraries.

-

Primary Amine (C5-NH₂): This group is a primary site for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and participate in diazotization reactions to form diazonium salts, which are gateways to numerous other functionalities.

-

Secondary Amine (C2-NHMe): The secondary amine is also nucleophilic and can be acylated or alkylated. However, it is sterically more hindered than the primary amine, allowing for selective reactions under controlled conditions. Importantly, as a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents without careful consideration.[7]

-

Pyridine Ring: The pyridine ring is electron-rich due to the strong electron-donating effects of the two amino groups and the methoxy group. This activates the ring towards electrophilic aromatic substitution at the C3 and C4 positions. Conversely, the inherent electron-deficient nature of the pyridine nitrogen allows for potential nucleophilic attack if a suitable leaving group were present.

-

Methoxy Group (C6-OMe): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) to reveal a hydroxyl group, providing another point for modification.

Visualization of Reactivity Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | 471254-59-8 [chemicalbook.com]

- 6. ewg.org [ewg.org]

- 7. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylamino-3-aminopyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-2-methylamino-3-aminopyridine (IUPAC Name: 6-methoxy-N2-methylpyridine-2,3-diamine), a key intermediate in the cosmetics industry, particularly in oxidative hair dye formulations.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data with field-proven experimental protocols for the determination of critical, yet publicly unavailable, parameters. We delve into the compound's identity, spectral characteristics, stability, and safety profile, while providing robust, self-validating methodologies for measuring its acid dissociation constant (pKa), lipophilicity (Log P), and aqueous solubility.

Compound Identification and Structure

Properly identifying the molecule is the foundational step for any scientific investigation. The compound of interest is most accurately identified as 6-Methoxy-2-methylamino-3-aminopyridine or its hydrochloride salts. It is crucial to note that this nomenclature differs from "6-Methoxy-5-amino-2-methylaminopyridine," and the former is the structure for which reliable data exists, primarily from regulatory assessments related to its use in cosmetics.[1]

The free base possesses the molecular formula C₇H₁₁N₃O.[2] It is frequently supplied and studied as its dihydrochloride salt (C₇H₁₃Cl₂N₃O), which exhibits greater stability and water solubility.[2]

Caption: 2D Structure of 6-Methoxy-2-methylamino-3-aminopyridine.

Core Physicochemical Properties

A summary of the known and computed physicochemical data is presented below. A significant gap exists in the literature for experimentally determined values of pKa and Log P, which are critical for predicting the compound's behavior in biological and formulation contexts.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |

| Molecular Formula | C₇H₁₁N₃O | C₇H₁₃Cl₂N₃O | PubChem[2] |

| Molecular Weight | 167.19 g/mol | 226.10 g/mol | PubChem[2] |

| CAS Number | Not assigned | 83732-72-3 | PubChem[2] |

| Appearance | Data not available | Data not available | - |

| Melting Point | Data not available | Data not available | - |

| Boiling Point | Data not available | Data not available | - |

| UV-Vis λmax | 241 nm, 314 nm (in water) | Not specified | SCCP/1121/07[1] |

| pKa | Data not available | Data not available | SCCP/1121/07[1] |

| Log P (Octanol/Water) | Calculated values unreliable | Not applicable | SCCP/1121/07[1] |

Spectral Properties

The molecule exhibits two distinct UV absorption maxima at 241 nm and 314 nm, characteristic of its substituted pyridine ring system.[1] Infrared (IR) spectroscopy would be expected to show characteristic stretches for N-H bonds (both primary and secondary amines), C-N bonds, aromatic C=C and C=N bonds, and the C-O-C ether linkage of the methoxy group. Proton and Carbon-13 NMR spectroscopy would be invaluable for confirming the substitution pattern of the pyridine ring and the identity of the functional groups.

Solubility

The compound is documented as being soluble in water, with its hydrochloride salt form being particularly so.[1] For formulation purposes, a 5% solution has been prepared in a vehicle of 2% carboxymethylcellulose and 0.5% Cremophor.[1] Quantitative determination of aqueous solubility is essential for preclinical development and is outlined in Section 3.3.

Lipophilicity (Log P)

The partition coefficient (Log P) is a critical determinant of a molecule's permeability across biological membranes. The European Scientific Committee on Consumer Products (SCCP) has noted that purely calculated Log P values for this molecule are not acceptable without experimental validation.[1] This underscores the necessity of performing a standardized experimental determination, such as the shake-flask method described in Section 3.2.

Acidity and Basicity (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH. With three nitrogen atoms (a pyridine ring nitrogen, a primary aromatic amine, and a secondary alkyl-aromatic amine), this compound is expected to have multiple basic centers and corresponding pKa values. This property profoundly influences solubility, receptor binding, and pharmacokinetic properties. To date, no experimental pKa data has been published.[1] A recommended protocol for its determination is provided in Section 3.1.

Key Experimental Protocols for Characterization

To address the data gaps for this molecule, the following sections detail standardized, robust protocols for determining its most critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination. It directly measures pH changes upon the addition of a titrant, allowing for the precise calculation of the pKa values for ionizable groups. For a molecule with multiple, potentially overlapping, basic centers like 6-Methoxy-2-methylamino-3-aminopyridine, this method provides reliable, distinct values.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of the compound (preferably the hydrochloride salt for easier dissolution) and dissolve in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent (e.g., methanol or DMSO, not exceeding 5% v/v) may be used, and a pKa correction (Yasuda-Shedlovsky extrapolation) must be applied.

-

Instrumentation: Use a calibrated automatic titrator equipped with a high-precision glass pH electrode. Maintain a constant temperature (e.g., 25 °C) using a water jacket.

-

Titration: Titrate the solution with a standardized strong acid (0.1 M HCl) to protonate all basic sites fully. Subsequently, titrate with a standardized strong base (0.1 M NaOH), recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Utilize derivative plots (dpH/dV) to identify the equivalence points accurately. Specialized software can perform hyperbolic curve fitting to yield precise pKa values.

-

System Validation: The system is validated by running a standard compound with a known pKa (e.g., TRIS buffer) before and after the sample analysis. The measured pKa for the standard must fall within ±0.05 units of the certified value.

Caption: Workflow for Log P Determination (Shake-Flask Method).

Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)

Causality: This method determines the saturation solubility of a compound, which is a fundamental parameter for formulation and biopharmaceutical classification. It relies on allowing excess solid to equilibrate with the solvent, ensuring a true saturation point is measured.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing the aqueous medium of interest (e.g., deionized water, pH 7.4 buffer). The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours). Equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear filtrate for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

System Validation: The presence of undissolved solid must be confirmed visually at the end of the experiment. The assay should be performed in triplicate.

Stability and Degradation Profile

The stability of 6-Methoxy-2-methylamino-3-aminopyridine is a key consideration for its handling, storage, and formulation.

-

Aqueous Stability: The compound is reported to be stable for at least 2 hours in aqueous solutions at concentrations of 5 to 10 mg/mL. [1]* Chemical Reactivity: As a secondary amine, the 2-methylamino group is susceptible to nitrosation. Therefore, it is imperative that this compound is not formulated or used in the presence of nitrosating agents (e.g., nitrites) to avoid the formation of potentially carcinogenic N-nitrosamines. [1]The nitrosamine content in any formulation should be strictly controlled to be less than 50 ppb. [1]* Storage: To mitigate degradation, the compound should be stored in a well-ventilated, dark place, away from incompatible materials such as strong oxidizing agents. [3][4]

Safety and Handling

Regulatory and safety data, primarily for the hydrochloride salt, indicate several hazards that require appropriate handling procedures.

-

GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes skin and serious eye irritation. [2][5]It may also cause respiratory irritation. [2][5]The dihydrochloride salt is also noted as a potential skin sensitizer, which may cause an allergic reaction upon contact. [2]* Handling Precautions: Use only in a well-ventilated area. [5]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]Avoid breathing dust or vapors. [5]Wash hands thoroughly after handling. [5]

References

-

Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available at: [Link]

-

Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

-

PubChem. 6-methoxy-N-methylpyridin-2-amine (CID 7019168). National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Amino-5-methoxypyridine (CID 11320934). National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride (CID 6603593). National Center for Biotechnology Information. Available at: [Link]

-

EWG Skin Deep. 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL. Environmental Working Group. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Landscape of Substituted Aminopyridines: A Case Study on 6-Methoxy-2,3-diaminopyridine Derivatives

Part 1: The Elusive Target: 6-Methoxy-5-amino-2-methylaminopyridine

The structural identity of this compound is established, yet its functional and synthetic landscape remains largely unexplored in peer-reviewed literature.

Molecular Structure and Identification

-

IUPAC Name: 6-methoxy-N2-methylpyridine-2,5-diamine[1]

-

CAS Number: 471254-59-8[1]

-

Molecular Formula: C₇H₁₁N₃O[1]

-

Molecular Weight: 153.18 g/mol [1]

-

SMILES: CNC1=NC(OC)=C(N)C=C1[1]

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of 6-methoxy-N2-methylpyridine-2,5-diamine.

Physicochemical and Safety Data

Quantitative physicochemical properties derived from experimental data are not available. Computational predictions suggest a LogP value of approximately 0.9. Safety information is limited, with hazard statements indicating that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Part 2: A Well-Characterized Analogue: 6-Methoxy-2-methylamino-3-aminopyridine

In contrast to its 5-amino isomer, 6-methoxy-N2-methylpyridine-2,3-diamine and its salts are well-documented, primarily due to their application in the cosmetics industry as a component in oxidative hair dyes.[2] This section provides a comprehensive overview of this compound, serving as a technical guide for researchers working with substituted diaminopyridines.

Molecular Identification and Properties

-

IUPAC Name: 6-methoxy-N2-methylpyridine-2,3-diamine[2]

-

Common Name: HC Blue No. 7[3]

-

CAS Number: 90817-34-8 (for the free base)[4]; 83732-72-3 (for the dihydrochloride salt)[2][3]

-

Molecular Formula: C₇H₁₁N₃O[4]

-

Molecular Weight: 153.18 g/mol (free base)[4]; 226.10 g/mol (dihydrochloride)[2]

Table 1: Physicochemical Properties of 6-methoxy-N2-methylpyridine-2,3-diamine and its Dihydrochloride Salt

| Property | Value | Source |

| Appearance | Fine grey-violet powder (dihydrochloride) | [2] |

| Melting Point | 201-204 °C (with decomposition, dihydrochloride) | [2] |

| Boiling Point | 313.5°C at 760 mmHg (free base, predicted) | [2] |

| Solubility | Soluble in water, slightly soluble in alcohol (dihydrochloride) | [2] |

| pKa | 3.80 (± 1) at 25°C (of free base) | [2] |

| UV-Vis λmax | 241 nm and 314 nm | [2] |

Synthesis and Purification

The synthesis of 2,3-diamino-6-methoxypyridine derivatives often involves a multi-step process starting from more readily available pyridine precursors. A common synthetic strategy involves the introduction of nitro groups followed by reduction.

Experimental Protocol: A General Synthetic Route

This protocol outlines a plausible synthetic pathway based on established chemical transformations for related compounds.

-

Nitration of a Substituted Pyridine: A suitable starting material, such as 2-amino-6-methoxypyridine, can be nitrated to introduce a nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The strong electron-donating effect of the amino group directs the nitration to the adjacent positions.

-

Reduction of the Nitro Group: The resulting 2-amino-6-methoxy-3-nitropyridine is then reduced to the corresponding diamine. A common method for this reduction is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate). Alternatively, metal reductions using tin(II) chloride in hydrochloric acid can be employed.[5][6]

-

Introduction of the Methylamino Group (if necessary): If the starting material does not already contain the methylamino group, it can be introduced through nucleophilic aromatic substitution on a suitable precursor, such as a dihalopyridine, followed by the steps above.

-

Purification: The final product is typically purified by recrystallization or column chromatography to achieve the desired purity. The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Caption: Generalized synthetic workflow for 2,3-diaminopyridine derivatives.

Spectroscopic Characterization

While specific spectra for the 5-amino isomer are unavailable, the characterization of the 3-amino isomer would rely on standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), the methylamino group protons, and the protons of the two amino groups. The coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show characteristic peaks for the carbon atoms of the pyridine ring, with the carbon attached to the methoxy group being significantly downfield. Signals for the methyl carbons of the methoxy and methylamino groups would also be present.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary and secondary amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

-

MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Applications in Research and Industry

The primary documented application of 6-methoxy-N2-methylpyridine-2,3-diamine is as a precursor in oxidative hair dye formulations .[7] In this context, it acts as a "coupler" that reacts with a "developer" (a primary intermediate) in the presence of an oxidizing agent (like hydrogen peroxide) to form the final dye molecule within the hair shaft.

Beyond this industrial application, the diamino-substituted pyridine scaffold is of significant interest in medicinal chemistry and drug discovery . The presence of multiple nitrogen atoms and the ability to form various hydrogen bonds make these structures valuable as core fragments for designing molecules that can interact with biological targets. Analogous diaminopyridine structures have been investigated for a range of biological activities.

Caption: Logical relationship of the core structure to its applications.

Part 3: Future Directions and a Call for Data

The significant data gap for This compound highlights an opportunity for foundational chemical research. The synthesis and characterization of this molecule, followed by a comparative study of its physicochemical and biological properties against its 3-amino isomer, would provide valuable structure-activity relationship (SAR) insights. Such studies are fundamental to advancing the rational design of novel compounds in fields ranging from materials science to drug discovery.

Researchers who undertake the synthesis and analysis of this compound are encouraged to publish their findings to enrich the collective knowledge base and enable further exploration of this chemical space.

References

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). Retrieved January 22, 2026, from [Link]

- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).

- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (n.d.).

-

LookChem. This compound. (n.d.). Retrieved January 22, 2026, from [Link]

-

PubChem. 6-methoxy-N-methylpyridin-2-amine. (n.d.). Retrieved January 22, 2026, from [Link]

-

SIELC Technologies. 6-Methoxy-N

2-methylpyridine-2,3-diamine. (2018). Retrieved January 22, 2026, from [Link]

Sources

- 1. 471254-59-8|6-Methoxy-N2-methylpyridine-2,5-diamine|BLD Pharm [bldpharm.com]

- 2. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 90817-34-8|6-Methoxy-N2-methylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]

- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-5-amino-2-methylaminopyridine

Authored by: A Senior Application Scientist

Abstract

Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key building block for pharmaceutical research and development. The narrative emphasizes the chemical logic behind procedural choices, offering field-proven insights into reaction mechanisms, process optimization, and safety considerations. All protocols are presented with the aim of being self-validating, supported by quantitative data and authoritative references.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative whose structural motifs are desirable in drug design. The presence of two distinct amino groups, ortho to a methoxy group, offers multiple vectors for further chemical elaboration. Nitropyridines are common and versatile precursors in the synthesis of such bioactive molecules.[1] This guide details a multi-step synthesis beginning from the readily available commodity chemical, 2,6-dichloropyridine.

The overall synthetic strategy is designed for efficiency and scalability, proceeding through four distinct chemical transformations:

-

Electrophilic Nitration: Introduction of a nitro group onto the pyridine ring, which serves as a precursor to the 5-amino group and as an activating group for subsequent reactions.

-

Regioselective Nucleophilic Aromatic Substitution (SNAr) with Methylamine: Selective displacement of one chlorine atom to install the 2-methylamino moiety.

-

Nucleophilic Aromatic Substitution (SNAr) with Methoxide: Displacement of the second chlorine atom to install the 6-methoxy group.

-

Chemoselective Reduction: Reduction of the nitro group to the desired 5-amino group to yield the final product.

This sequence is logically sound as the strongly electron-withdrawing nitro group activates the pyridine ring, facilitating the two subsequent SNAr reactions.

Synthetic Workflow Visualization

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: Four-step .

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Nitration of 2,6-Dichloropyridine

The synthesis commences with the nitration of 2,6-dichloropyridine. This is a classic electrophilic aromatic substitution reaction.

Causality and Expertise: The use of a mixed acid system (concentrated sulfuric and nitric acid) is critical. Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. The reaction is typically heated to overcome the inherent electron deficiency of the pyridine ring, which makes it less reactive towards electrophilic substitution than benzene.[2][3][4] The nitration occurs at the 3-position due to the directing effects of the chlorine atoms.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine (1.0 eq) is added portion-wise, ensuring the temperature is maintained below 25 °C with an ice bath.[2]

-

Concentrated nitric acid (3.0 eq) is then added dropwise to the mixture, keeping the temperature below 50 °C.[2]

-

After the addition is complete, the reaction mixture is heated to 90-105 °C and maintained for 4-5 hours.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to approximately 50 °C and carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate, 2,6-dichloro-3-nitropyridine, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.[3][4]

Data Presentation:

| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity (GC) | Reference |

| 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 100–105 °C | 5 h | 2,6-Dichloro-3-nitropyridine | 75-88% | >99% | [2][3] |

Step 2: Regioselective Amination with Methylamine

This step involves a nucleophilic aromatic substitution (SNAr) where methylamine selectively displaces one of the chlorine atoms.

Causality and Expertise: The chlorine atom at the 2-position (ortho to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine at the 6-position. The potent electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at the ortho or para positions. This high degree of regioselectivity is a cornerstone of this synthetic route.[5] The reaction is performed in a protic solvent like ethanol, and a base is often added to neutralize the HCl generated during the reaction.[5]

Experimental Protocol:

-

In a sealed reaction vessel, 2,6-dichloro-3-nitropyridine (1.0 eq) is dissolved in ethanol.

-

A solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF) is added to the vessel.

-

Triethylamine (1.2 eq) or a similar non-nucleophilic base is added to act as an acid scavenger.[5]

-

The vessel is sealed and heated to 60-70 °C for 4-8 hours, with reaction progress monitored by TLC or HPLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 6-chloro-2-methylamino-5-nitropyridine, which can be purified further by column chromatography if necessary.

Data Presentation:

| Starting Material | Reagents | Temperature | Time | Product | Expected Yield | Reference |

| 2,6-Dichloro-3-nitropyridine | Methylamine, Triethylamine, Ethanol | 70 °C | 6 h | 6-Chloro-2-methylamino-5-nitropyridine | >85% | [5] |

Step 3: Methoxylation of 6-Chloro-2-methylamino-5-nitropyridine

The remaining chlorine atom is displaced by a methoxy group in another SNAr reaction.

Causality and Expertise: Sodium methoxide serves as a potent source of the methoxide nucleophile. The reaction is typically conducted in methanol, which acts as both the solvent and a source for the methoxide equilibrium.[2] The temperature is kept moderate to prevent potential side reactions. The electron-withdrawing effect of the nitro group continues to facilitate this substitution.

Experimental Protocol:

-

A solution of sodium methoxide (1.1 eq) in anhydrous methanol is prepared and cooled to 10-15 °C. This can be done by carefully adding sodium metal to methanol or by using commercially available sodium methoxide solution.[2][6]

-

6-Chloro-2-methylamino-5-nitropyridine (1.0 eq) is added portion-wise to the stirred methoxide solution, maintaining the temperature below 20 °C.[2]

-

The reaction mixture is then allowed to warm to room temperature (25-30 °C) and stirred for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the starting material.[2]

-

Upon completion, the reaction mixture is carefully poured into ice water to precipitate the product.

-

The solid, 6-methoxy-2-methylamino-5-nitropyridine, is collected by filtration, washed with water, and dried.

Data Presentation:

| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity (HPLC) | Reference |

| 6-Chloro-2-methylamino-5-nitropyridine | Sodium methoxide, Methanol | 25–30 °C | 4-5 h | 6-Methoxy-2-methylamino-5-nitropyridine | >85% | >99% | [2] |

Step 4: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to an amine.

Causality and Expertise: Several methods are effective for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method, producing water as the only byproduct. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also highly effective for reducing aromatic nitro groups, especially in lab-scale synthesis.[7] The choice of method may depend on the scale of the reaction and available equipment. The reduction is generally chemoselective for the nitro group in the presence of the pyridine ring and other functional groups.

Experimental Protocol (Catalytic Hydrogenation):

-

To a solution of 6-methoxy-2-methylamino-5-nitropyridine (1.0 eq) in methanol or ethanol, 5-10% Palladium on carbon (Pd/C) catalyst (approx. 5% w/w) is added.

-

The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen gas atmosphere (typically 50-60 psi).

-

The reaction is stirred vigorously at room temperature for 4-12 hours, monitoring hydrogen uptake.

-

Upon completion, the reaction mixture is carefully purged with nitrogen, and the catalyst is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Data Presentation:

| Starting Material | Reagents | Conditions | Time | Product | Expected Yield | Reference |

| 6-Methoxy-2-methylamino-5-nitropyridine | H₂, 10% Pd/C, Methanol | 50 psi H₂, RT | 6 h | This compound | >95% | [7] |

Safety and Handling

-

Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The quenching step on ice must be done slowly to control the exotherm.

-

Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor. It should be handled in a fume hood.

-

Sodium Methoxide: Sodium methoxide is corrosive and reacts violently with water. All glassware must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric when dry and exposed to air. The catalyst should be handled wet and filtered carefully. The reaction apparatus must be properly set up and purged to eliminate oxygen.

Conclusion

The can be reliably achieved through a well-established four-step sequence starting from 2,6-dichloropyridine. This guide outlines a pathway that is both logical and scalable, leveraging the powerful activating effect of a nitro group to control the regioselective installation of substituents via nucleophilic aromatic substitution. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive resource for researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

References

-

Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

-

Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.

-

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.

-

6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. National Center for Biotechnology Information.

-

Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate.

-

2,6-Dichloro-3-nitropyridine. ResearchGate.

-

Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI.

-

Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate.

-

Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.

-

Preparation method of 2, 6-dichloro-3-nitropyridine. Google Patents.

-

2-chloro-6-methyl-5-nitropyridine. CPHI Online.

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Center for Biotechnology Information.

-

diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI.

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

-

Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.

-

Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.

-

The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 6-Methoxy-5-amino-2-methylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Associated Risks

6-Methoxy-5-amino-2-methylaminopyridine is an aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical and chemical synthesis. Its specific structure, featuring a substituted pyridine core, suggests its potential role in the development of novel therapeutic agents. However, the very reactivity that makes such compounds valuable also necessitates a thorough understanding of their potential hazards. Aromatic amines, as a class, are known for their potential toxicity, and aminopyridines can exhibit significant physiological effects.[1][2] Therefore, a proactive and informed approach to safety is paramount when handling this compound and its structural analogs in a laboratory setting.

Hazard Identification and Classification

Based on aggregated GHS information for structurally similar compounds, such as 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride, a comprehensive hazard profile can be anticipated.[3] The primary hazards associated with aminopyridines include acute toxicity via oral, dermal, and inhalation routes, as well as potential for skin and eye irritation or damage.[3][4][5][6]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[3][4][5] |

| Acute Toxicity, Dermal | Category 2 or 4 | H310: Fatal in contact with skin or H311: Toxic in contact with skin[4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[3][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Note: This table is a synthesis of data from closely related compounds and should be considered a precautionary guide.

The primary routes of exposure are inhalation of dust or aerosols, skin and/or eye contact, and ingestion.[7] Aminopyridines are readily absorbed through the skin and gastrointestinal tract.[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[11][12]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.[8][12]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specifications | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[1][8][9][11] |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[8][10][11][13] |

| Skin and Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin contact.[8][11] Contaminated clothing should be removed immediately.[5][12] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for situations with a higher potential for aerosol generation or if engineering controls are not sufficient.[7][10][11] | To prevent inhalation, which can lead to systemic toxicity.[1][7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with this compound.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[10][13]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5][13] Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

-

Grounding: Ground and secure containers when dispensing or pouring to prevent static discharge, which could ignite flammable vapors.[5][12]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][11][13]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][13][14]

-

Security: Store in a locked cabinet or a designated and restricted area to prevent unauthorized access.[5][13]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a self-validating system for the safe handling of this compound during a typical laboratory workflow.

1. Preparation and Pre-Experiment Checks:

- Verify that the chemical fume hood is functioning correctly.

- Ensure that a safety shower and eyewash station are accessible and unobstructed.

- Don the appropriate PPE as outlined in the table above.

- Consult the Safety Data Sheet for any other reagents being used in the experiment.

2. Weighing and Transfer:

- Conduct all weighing and transfer operations within the chemical fume hood.

- Use a spatula to carefully transfer the solid, avoiding the creation of dust.

- Close the container immediately after use.

3. Solution Preparation:

- Add the solid to the solvent slowly to avoid splashing.

- If the dissolution process is exothermic, use an ice bath for cooling.

- Keep the solution covered to the extent possible to minimize vapor release.

4. Reaction and Work-up:

- Perform all reactions within the fume hood.

- Monitor the reaction for any unexpected changes.

- During work-up procedures, be mindful of the potential for the compound to be present in all phases (aqueous and organic).

5. Post-Experiment:

- Properly label and store any resulting mixtures or products.

- Decontaminate all glassware and equipment that came into contact with the compound.

- Dispose of waste in a designated, labeled container for hazardous chemical waste.[13]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[7][13] Remove contaminated clothing.[5][13] Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][13] Seek immediate medical attention.[13] |

| Inhalation | Move the individual to fresh air.[5][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5][13] Seek immediate medical attention.[7][13] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Absorb the spill with an inert material such as vermiculite, sand, or earth.[5][8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] |

Visualizations

Safe Handling Workflow

Caption: Decision-making flow for an emergency response to an exposure event.

References

-

PubChem. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. [Link]

-

Jubilant Ingrevia. 4-Aminopyridine Safety Data Sheet. [Link]

-

University of California, Santa Barbara. Aniline Standard Operating Procedure. [Link]

-

Environmental Working Group. 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE HCL. EWG Skin Deep®. [Link]

-

Centers for Disease Control and Prevention. 2-Aminopyridine. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

PubChem. 6-methoxy-N-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Occupational Safety and Health Administration. Aminopyridine. [Link]

-

Centers for Disease Control and Prevention. Amines, Aromatic. NIOSH Manual of Analytical Methods. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

Occupational Safety and Health Administration. 2-AMINOPYRIDINE. [Link]

-

ScienceLab.com. Material Safety Data Sheet 4-Aminopyridine. [Link]

-

PubChem. 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. cdc.gov [cdc.gov]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Predicted Biological Activity of 6-Methoxy-5-amino-2-methylaminopyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 6-Methoxy-5-amino-2-methylaminopyridine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous aminopyridine derivatives to build a scientifically grounded hypothesis of its potential pharmacological profile. We postulate that this compound may exhibit significant neuroprotective, antimicrobial, and antioxidant properties. This guide outlines detailed experimental protocols to rigorously test these hypotheses, including in vitro and in vivo assays. Furthermore, we present hypothesized mechanisms of action and the underlying scientific rationale for the proposed experimental designs. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this and related aminopyridine compounds.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products and synthetic pharmaceuticals.[1] Substitution with one or more amino groups gives rise to aminopyridines, a class of compounds with a diverse and rich pharmacological profile.[2] Aminopyridine derivatives have been extensively explored in medicinal chemistry, leading to the discovery of agents with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3]

A key mechanism of action for some aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[4] This activity underpins the therapeutic use of 4-aminopyridine (dalfampridine) for the symptomatic treatment of walking disability in multiple sclerosis, where it enhances nerve signal conduction in demyelinated axons.[5][6] Beyond symptomatic relief, evidence suggests that certain aminopyridines may also possess neuroprotective properties.[5][7][8][9]

The compound of interest, this compound, is a di-amino substituted pyridine with a methoxy group. The specific arrangement of these functional groups suggests the potential for a unique biological activity profile. This guide will explore the hypothesized activities of this molecule based on the known properties of its structural relatives.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar aminopyridines, we hypothesize that this compound possesses the following key activities:

Neuroprotective Activity

Hypothesis: this compound exhibits neuroprotective effects in models of neurodegenerative disease and neuronal injury.

Rationale: The aminopyridine scaffold is a known modulator of neuronal function.[4] Derivatives of 4-aminopyridine have demonstrated neuroprotective effects in preclinical models of demyelination and optic neuritis.[8][9] The proposed mechanism involves the blockade of exposed potassium channels on demyelinated axons, which reduces energy dissipation and enhances nerve conduction.[5] Furthermore, some aminopyridines may exert their neuroprotective effects through anti-inflammatory pathways.[5]

Proposed Mechanism of Action:

Caption: Hypothesized Neuroprotective Mechanism.

Antimicrobial Activity

Hypothesis: this compound possesses broad-spectrum antimicrobial activity against clinically relevant bacterial and fungal pathogens.

Rationale: Pyridine and its derivatives are well-documented as having antimicrobial properties.[1][10][11] The introduction of amino and methoxy groups can modulate the electronic and steric properties of the pyridine ring, potentially enhancing its interaction with microbial targets.[3] The presence of multiple nitrogen atoms may facilitate interactions with bacterial enzymes or cell wall components.[4]

Proposed Mechanism of Action: The exact mechanism of antimicrobial action for aminopyridines can vary. Potential mechanisms include the inhibition of essential enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

Caption: Potential Antimicrobial Mechanisms.

Antioxidant Activity

Hypothesis: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Rationale: Many heterocyclic compounds, including those with pyridine and amine functionalities, have been reported to possess antioxidant activity.[10] The amino groups on the pyridine ring can act as electron donors, enabling the molecule to neutralize reactive oxygen species (ROS). The methoxy group can also contribute to the antioxidant capacity.

Proposed Mechanism of Action:

Caption: Hypothesized Antioxidant Mechanism.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Neuroprotection Assay

Objective: To determine the ability of the compound to protect cultured neurons from excitotoxicity.

Methodology:

-

Cell Culture: Primary cortical neurons will be isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Compound Treatment: After 7 days in vitro, neurons will be pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Induction of Excitotoxicity: Neurons will be exposed to a toxic concentration of glutamate (e.g., 50 µM) for 1 hour in the presence of the compound.

-

Assessment of Cell Viability: Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm will be measured using a microplate reader.

-

Data Analysis: The percentage of viable cells will be calculated relative to the vehicle-treated control.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic microorganisms.

Methodology:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be used.[4]

-

Broth Microdilution Assay: The assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Compound Preparation: A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well will be inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates will be incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC will be defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

Objective: To evaluate the in vitro antioxidant activity of the compound.

Methodology:

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Assay Procedure:

-

Different concentrations of this compound will be prepared in methanol.

-

An aliquot of each concentration will be added to the DPPH solution in a 96-well plate.

-

The mixture will be incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance of the solution will be measured at 517 nm using a microplate reader. Ascorbic acid will be used as a positive control.

-

Calculation: The percentage of DPPH radical scavenging activity will be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Synthesis and Characterization

While this guide focuses on the biological activity, a brief note on synthesis is relevant. The synthesis of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives has been previously described, providing a potential starting point for the synthesis of this compound.[12] A plausible synthetic route could involve the nitration of a suitable methoxypyridine precursor, followed by reduction and subsequent methylation. The final product should be thoroughly characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Safety and Toxicity Profile

A crucial aspect of drug development is the assessment of a compound's safety profile. A safety assessment for the closely related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, has been conducted.[13][14] This assessment indicates moderate acute oral toxicity in rodents, with LD50 values ranging from 650 to 813 mg/kg body weight.[14] The compound is also noted for its use in hair dye formulations.[13] Preliminary toxicity of this compound should be evaluated using in vitro cytotoxicity assays on relevant cell lines (e.g., hepatocytes, renal cells) before proceeding to in vivo studies.

Conclusion and Future Directions

The structural features of this compound suggest a promising pharmacological profile, with potential applications in neuroprotection, infectious diseases, and conditions associated with oxidative stress. The experimental protocols outlined in this guide provide a robust framework for the initial investigation of these hypothesized activities.

Future research should focus on a systematic evaluation of the compound's efficacy in relevant animal models of disease. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this chemical scaffold. A thorough investigation of the compound's pharmacokinetic and pharmacodynamic properties will also be essential for its further development as a potential therapeutic agent.

References

-

El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Tay, N. F., Dura, M., Kayagil, İ., Yurttaş, L., Göger, G., Göger, F., ... & Demirayak, Ş. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Journal of the Serbian Chemical Society, 86(10), 987-1002. [Link]

-

PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1327. [Link]

-

Sattler, M. B., Filli, L., & Linnebank, M. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurotherapeutics, 18(1), 153–161. [Link]

-

European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

-

Iacob, A., Varganici, C. D., Oniciuc, E. A., G-Bratu, M. M., Mantu, D., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(10), 1222. [Link]

-

ResearchGate. (2021). Neuroprotective Properties of 4-Aminopyridine. Retrieved from [Link]

-

Zhang, Y., Zhang, H., Liu, M., Zhang, T., & Zhang, G. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1475. [Link]

-

van der Star, B. J., & Hintzen, R. Q. (2019). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 25(12), 1601–1603. [Link]

-

ResearchGate. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1327. [Link]

-

Al-Masoudi, W. A. M., & Hameed, A. H. (2024). Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Imidazopyridine. Iraqi Journal of Science, 65(5), 2538-2549. [Link]

-

Kostadinova, I., Landzhov, B., Marinov, L., Vezenkov, L., & Danchev, N. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286. [Link]

-

ResearchGate. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Retrieved from [Link]

-

Orie, K. J., Ibezim, A., & Onyinye, A. P. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Vankar, A., Solanki, H., Ladumor, A., Patil, U., & Pathan, S. K. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 14(7), 1-9. [Link]

-

Dietrich, M., Hains, B. C., Bista, P., & Waxman, S. G. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1434-1448. [Link]

-

Mooring, S. R., Sobh, A., Wilson, W. D., & Poon, C. D. (2018). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3661. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. [Link]

-

Bakal, E. A., Svirshchevskaya, E. V., & Peregudov, A. S. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5085. [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

-

Wring, S. A., Quarterly, J. P., & Sutton, D. (2012). In vitro and in vivo activities of 2-aminopyrazines and 2-aminopyridines in experimental models of human African trypanosomiasis. Antimicrobial Agents and Chemotherapy, 56(7), 3580-3587. [Link]

-

El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience, 13(4), 2385-2399. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study - ProQuest [proquest.com]

- 9. youtube.com [youtube.com]

- 10. scielo.br [scielo.br]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ec.europa.eu [ec.europa.eu]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to 6-Methoxy-5-amino-2-methylaminopyridine Derivatives and Analogs: A Privileged Scaffold for Kinase Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics. This guide focuses on a specific, highly functionalized variant: the 6-methoxy-5-amino-2-methylaminopyridine core. We will dissect this scaffold's inherent potential, grounded in its unique electronic and structural features that make it an exceptional starting point for drug discovery, particularly in the realm of protein kinase inhibition. This document provides a comprehensive overview of synthetic strategies, deep dives into structure-activity relationships (SAR), plausible mechanisms of action, and detailed experimental protocols. By synthesizing established principles of kinase inhibitor design with the specific attributes of this core, we present a forward-looking analysis of its potential to yield next-generation targeted therapies.

The Aminopyridine Scaffold: A Foundation of Therapeutic Success

Nitrogen-containing heterocycles are fundamental building blocks in drug design, and among them, the pyridine ring is preeminent. Its derivatives are integral to a wide array of therapeutics, from antiviral and anticancer agents to treatments for neurological disorders.[1][2][3] The introduction of amino groups transforms the electron-deficient pyridine ring into a versatile hydrogen-bond donor and acceptor, capable of forming critical interactions with biological targets.[4] The 2-aminopyridine motif, in particular, is a well-established "hinge-binder" in protein kinase inhibitors, anchoring ligands to the enzyme's ATP-binding site with high affinity.[1][4] This guide will explore a specific di-amino substituted pyridine, leveraging this foundational principle for targeted drug design.

The this compound Core: A Detailed Analysis

The subject of this guide is the this compound scaffold. Its structure is not merely a random assortment of functional groups; each component contributes to a chemical and pharmacological profile ripe for exploitation.

2.1 Chemical Structure and Properties

-

Core Scaffold: Pyridine ring.

-

Substituents:

-

C2-methylamino: A secondary amine that maintains the crucial hydrogen-bonding capability for hinge binding while offering a vector for substitution to explore deeper pockets or tune solubility.

-

C5-amino: A primary amine that acts as a key synthetic handle for derivatization, allowing for the introduction of various side chains to target regions outside the primary hinge-binding motif, thereby enhancing potency and selectivity.

-

C6-methoxy: An electron-donating group that modulates the pKa and electronics of the pyridine ring nitrogen, potentially influencing binding affinity and metabolic stability.

-

The strategic placement of two amino groups and a methoxy group creates a unique electronic environment and a three-dimensional arrangement of hydrogen bond donors and acceptors, making it a highly attractive starting point for library synthesis and lead optimization.

Synthetic Strategies

The synthesis of highly substituted pyridines can be challenging. However, a logical and scalable route to the this compound core can be devised based on established methodologies for related compounds.[5] A plausible retro-synthetic analysis suggests a pathway beginning with a commercially available chloropyridine.

A proposed synthetic workflow is outlined below.

Caption: Key interactions of the aminopyridine scaffold in a kinase active site.

Illustrative SAR for Kinase Inhibition

To illustrate the optimization potential, we can hypothesize a series of analogs where the 5-amino group is acylated with various phenyl groups. The following table presents representative data, based on published findings for analogous aminopyridine kinase inhibitors, to demonstrate key SAR principles against a generic tyrosine kinase, such as Src.

| Compound ID | R Group (at 5-amino position) | Src IC50 (nM) | Rationale for Change & Expected Outcome |

| Core | -H | >10,000 | The unsubstituted core lacks potency; requires derivatization. |

| 1a | -C(O)-Ph | 500 | Baseline: Phenyl group provides a basic hydrophobic interaction. |

| 1b | -C(O)-(4-F-Ph) | 250 | Halogenation: Small electron-withdrawing group can improve binding or cell permeability. |

| 1c | -C(O)-(4-OCH3-Ph) | 600 | Electron Donating Group: Methoxy group may be too bulky or electronically unfavorable. |

| 1d | -C(O)-(4-(CH2-Morpholine)-Ph) | 25 | Solubilizing Group: Morpholine adds polarity, improving solubility and potentially interacting with solvent-exposed residues. This is a common strategy for improving pharmacokinetic properties. |

| 1e | -C(O)-(3,4,5-trimethoxy-Ph) | 10 | Hydrophobic Pocket: The trimethoxyphenyl group is known to occupy hydrophobic pockets in some kinases, significantly boosting potency. [6] |

Note: IC50 values are illustrative and based on typical SAR trends for aminopyridine kinase inhibitors.

This illustrative SAR demonstrates a logical progression. Initial derivatization establishes baseline potency (1a). Fine-tuning electronics (1b, 1c) provides modest gains or losses. The most significant improvements in potency and drug-like properties often come from adding larger groups that can access specific sub-pockets (1e) or improve physicochemical properties (1d).

Pharmacological Profile and Therapeutic Applications

Primary Biological Target: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including cell growth, differentiation, and apoptosis. [7]Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. [7]The development of small molecule kinase inhibitors has revolutionized oncology, and the aminopyridine scaffold has been central to this success.

Case Study: Inhibition of the Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that act as key regulators of numerous signal transduction pathways. Overactivity of SFKs is implicated in cancer cell proliferation, invasion, and metastasis. An inhibitor based on the this compound scaffold would be expected to block the ATP-binding site of Src, preventing the phosphorylation of its downstream substrates and thereby inhibiting these oncogenic processes.

Caption: Simplified Src signaling pathway and the point of intervention.

By blocking Src, these compounds could potentially halt the signaling cascade that drives tumor growth, making them valuable candidates for cancer therapy. Given the prevalence of the aminopyridine core in inhibitors of various kinases, derivatives of this scaffold could foreseeably be optimized to target other kinases involved in oncology (e.g., BTK, c-Met) or inflammatory diseases (e.g., JAKs). [1][8]

Experimental Protocols